molecular formula C8H5BrF2O3 B13448768 5-Bromo-3,4-difluoro-2-methoxybenzoic acid

5-Bromo-3,4-difluoro-2-methoxybenzoic acid

Cat. No.: B13448768
M. Wt: 267.02 g/mol
InChI Key: UXBBHVBRNGVXEZ-UHFFFAOYSA-N
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Description

5-Bromo-3,4-difluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-difluoro-2-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes the following steps:

    Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-difluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, esters, and other aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3,4-difluoro-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-difluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups on the benzene ring influences its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-difluoro-4-methoxybenzoic acid
  • 3,4-Difluoro-2-methoxybenzoic acid
  • 5-Bromo-2,3-difluorobenzoic acid
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-Bromo-3,4-difluoro-2-methoxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H5BrF2O3

Molecular Weight

267.02 g/mol

IUPAC Name

5-bromo-3,4-difluoro-2-methoxybenzoic acid

InChI

InChI=1S/C8H5BrF2O3/c1-14-7-3(8(12)13)2-4(9)5(10)6(7)11/h2H,1H3,(H,12,13)

InChI Key

UXBBHVBRNGVXEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)O)Br)F)F

Origin of Product

United States

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